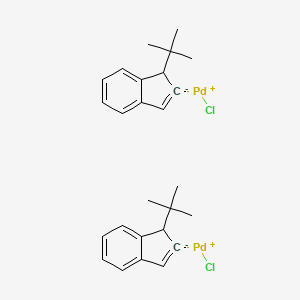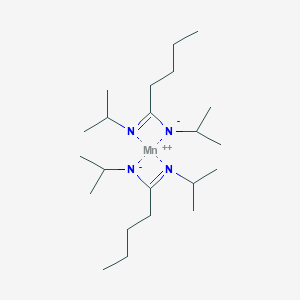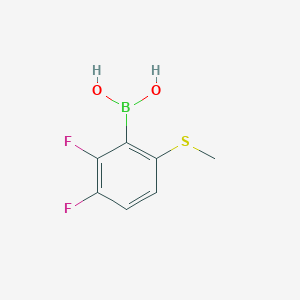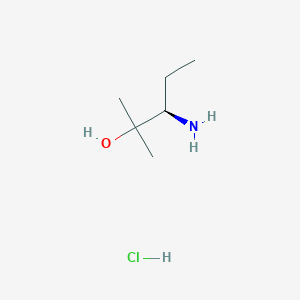
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications . Its primary targets are the surfaces where thin film deposition is desired.
Mode of Action
La-FMD is an organometallic compound where a lanthanum atom is coordinated with three N,N’-di-i-propylformamidinato ligands . In CVD/ALD processes, it undergoes various chemical reactions such as oxidation-reduction reactions and ligand exchange reactions . The exact mode of action depends on the specific deposition process and the other chemicals involved.
Action Environment
The action of La-FMD is influenced by various environmental factors. It is sensitive to air and moisture , so CVD/ALD processes using La-FMD are typically carried out under controlled atmospheric conditions, often under vacuum or an inert gas . The temperature is another important factor, as La-FMD may decompose under heating conditions . The substrate surface also plays a crucial role in the deposition process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of lanthanum salts with propan-2-yl(propan-2-yliminomethyl)azanide ligands. One common method is to react lanthanum chloride with the ligand in an appropriate solvent under inert atmosphere conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While there is limited information on the industrial production of this specific compound, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced under specific conditions to yield different lanthanum complexes.
Substitution: The ligands can be substituted with other coordinating molecules to form new complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
Oxidation: Lanthanum(III) oxide.
Reduction: Reduced lanthanum complexes.
Substitution: New lanthanum coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum(III) chloride: A simpler lanthanum salt used in various chemical reactions.
Lanthanum(III) oxide: An oxidation product of lanthanum complexes.
Lanthanum(III) nitrate: Another lanthanum salt with different coordination properties.
Uniqueness
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other lanthanum compounds may not be as effective .
Propiedades
IUPAC Name |
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHKHLSQPSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45LaN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


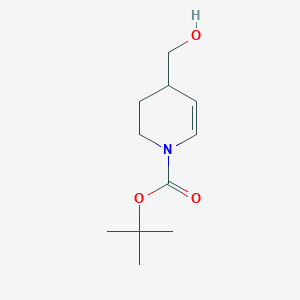
![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
